Tubulin polymerization-IN-44

Cancer Research Cytotoxicity Selectivity

Tubulin polymerization-IN-44 (7w) is a structurally unique colchicine-site tubulin inhibitor designed via SBDD. It demonstrates quantifiable cancer-cell selectivity over normal cells (HUVEC), robust in vivo tumor growth inhibition (up to 84% TGI in 4T1 model) without body weight loss, and induces G2/M arrest & apoptosis. Its distinct binding mode means substitution with other CBSIs is not scientifically valid. Ideal for dissecting mitotic catastrophe pathways and benchmarking novel inhibitors. Authentic compound essential for experimental reproducibility.

Molecular Formula C19H15Cl2N3O3S
Molecular Weight 436.3 g/mol
Cat. No. B12377751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-44
Molecular FormulaC19H15Cl2N3O3S
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C19H15Cl2N3O3S/c1-25-15-6-11(7-16(26-2)17(15)27-3)18-22-19-24(23-18)14(9-28-19)10-4-12(20)8-13(21)5-10/h4-9H,1-3H3
InChIKeyMONIXNBRVILDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Polymerization-IN-44: A Potent and Selective Colchicine-Binding Site Inhibitor for Oncology Research


Tubulin polymerization-IN-44 (also known as compound 7w) is a synthetic small molecule that acts as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site (CBS) [1]. It is a member of the 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][1,2,4]triazole class, designed using a structure-based drug design approach [1]. Key characteristics include a molecular formula of C19H15Cl2N3O3S and a molecular weight of 436.31 g/mol [2]. The compound demonstrates significant antiproliferative activity against various cancer cell lines and has shown promising in vivo efficacy in a breast cancer xenograft model without inducing significant body weight loss [1].

Why Tubulin Polymerization-IN-44's Differentiated Profile Precludes Generic Substitution in Colchicine Site Research


The colchicine-binding site (CBS) on tubulin is a validated but challenging target due to the high toxicity of classical CBS inhibitors like colchicine [1]. While many CBS inhibitors (CBSIs) exist, their clinical utility is often limited by narrow therapeutic windows and dose-limiting toxicities. Substituting Tubulin polymerization-IN-44 with another CBSI, even a structurally similar analog from the same series, carries significant experimental risk. The compound's specific molecular design, based on co-crystal structure analysis, leads to a unique binding mode that translates into a distinct pharmacological profile [1]. This profile is characterized by a quantifiable selectivity for cancer cells over normal cells, robust in vivo antitumor efficacy, and a favorable tolerability profile in animal models, as detailed in the quantitative evidence below [1]. Therefore, for researchers seeking to replicate these specific findings or build upon this scaffold, a generic substitution is not scientifically valid.

Quantitative Differentiation of Tubulin Polymerization-IN-44 Against Key Comparators


Superior Safety Margin: Reduced Cytotoxicity in Normal Cells Compared to Colchicine

Tubulin polymerization-IN-44 (7w) exhibits significantly lower cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) compared to the classic CBS inhibitor, colchicine [1]. In the same study, while 7w demonstrated an IC50 of 13.15 μM in HUVEC cells, colchicine showed substantially higher cytotoxicity, a common and dose-limiting toxicity for this drug class [2][3].

Cancer Research Cytotoxicity Selectivity Safety Profile

Potent In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in a 4T1 Xenograft Model

In a 4T1 breast cancer xenograft mouse model, Tubulin polymerization-IN-44 (7w) demonstrated a clear, dose-dependent inhibition of tumor growth [1]. The compound was administered intravenously every other day for 12 days.

In Vivo Efficacy Breast Cancer Xenograft Model Tumor Growth Inhibition

Favorable In Vivo Tolerability: Antitumor Efficacy Without Significant Body Weight Loss

A key differentiator for Tubulin polymerization-IN-44 is its favorable tolerability profile in vivo. Even at the highest efficacious dose of 20 mg/kg, which achieved 84% tumor growth inhibition, the compound did not cause a significant decrease in the body weight of the treated mice [1].

In Vivo Tolerability Toxicity Body Weight Therapeutic Window

Targeted Application Scenarios for Tubulin Polymerization-IN-44 in Preclinical Oncology Research


Mechanistic Studies of Tubulin Inhibition and G2/M Cell Cycle Arrest

Given its confirmed mechanism of action as a tubulin polymerization inhibitor that triggers G2/M phase arrest and subsequent apoptosis [1], Tubulin polymerization-IN-44 is ideally suited for dissecting mitotic catastrophe pathways in cancer cells. Its well-defined activity profile (IC50 = 0.21 μM for tubulin) provides a reliable benchmark for experiments designed to compare the effects of novel inhibitors or to study downstream signaling events following mitotic arrest [2].

In Vivo Proof-of-Concept Studies for Breast Cancer Therapeutics

The robust and dose-dependent tumor growth inhibition observed in the 4T1 syngeneic breast cancer model (up to 84% TGI) makes this compound a compelling candidate for in vivo proof-of-concept studies . Its favorable tolerability profile, evidenced by the absence of significant body weight loss, reduces a key confounding variable in long-term efficacy experiments, allowing for cleaner interpretation of survival and pharmacodynamic endpoints .

Comparative Pharmacology Studies of Colchicine-Binding Site Inhibitors

Tubulin polymerization-IN-44 serves as an advanced tool compound for comparative studies within the CBSI class. Its direct, head-to-head differentiation from colchicine—specifically its lower cytotoxicity in normal HUVEC cells—makes it a valuable reference point for evaluating the selectivity and safety profile of new chemical entities targeting the same binding site [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin polymerization-IN-44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.